BenchChemオンラインストアへようこそ!

2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol

Hydrogen-bond donor Pharmacophore design Ligand efficiency

2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol (CAS 1376108-37-0) is a heterocyclic building block belonging to the 1,3,4-thiadiazole thioether class, with molecular formula C8H14N2OS3 and molecular weight 250.40 g/mol. It is derived from the functionalization of 5-(methylthio)-1,3,4-thiadiazole-2-thiol (CAS 6264-40-0), a widely used precursor in medicinal and agricultural chemistry.

Molecular Formula C8H14N2OS3
Molecular Weight 250.4 g/mol
Cat. No. B14910267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol
Molecular FormulaC8H14N2OS3
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCC(C)(CCSC1=NN=C(S1)SC)O
InChIInChI=1S/C8H14N2OS3/c1-8(2,11)4-5-13-7-10-9-6(12-3)14-7/h11H,4-5H2,1-3H3
InChIKeySQUOKBCJPRKVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol: Structural Identity, Physicochemical Baseline, and Procurement Classification


2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol (CAS 1376108-37-0) is a heterocyclic building block belonging to the 1,3,4-thiadiazole thioether class, with molecular formula C8H14N2OS3 and molecular weight 250.40 g/mol . It is derived from the functionalization of 5-(methylthio)-1,3,4-thiadiazole-2-thiol (CAS 6264-40-0), a widely used precursor in medicinal and agricultural chemistry [1]. The molecule features a tertiary alcohol terminus on a butyl-thioether linker, distinguishing it from simpler methyl- or unsubstituted thioether analogs that lack hydrogen-bond donor/acceptor capacity [2]. The compound is typically supplied at 98% purity and is classified as a research chemical for heterocyclic building block applications, with no reported clinical trial history to date [3].

Why Generic 1,3,4-Thiadiazole Thioethers Cannot Substitute for 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol in Synthesis and Screening Programs


In-class substitution is precluded by the compound's unique combination of a tertiary alcohol and a thioether-bridged 5-methylthio-thiadiazole core. The tertiary alcohol introduces a hydrogen-bond donor that is absent in simple 2-methyl-5-(methylthio)-1,3,4-thiadiazole (XLogP3 = 0.9, H-bond donor count = 0), fundamentally altering polarity, solubility, and target-binding pharmacophore geometry [1]. The alkyl-thioether linker length and branching directly impact conformational flexibility and lipophilicity—parameters known to modulate antimicrobial potency in 1,3,4-thiadiazole thioether series by orders of magnitude [2]. Literature on analogous 5-methylthio-1,3,4-thiadiazole derivatives demonstrates that even minor alterations to the thioether substituent can shift MIC values from >250 µg/mL to as low as 15.62 µg/mL against the same microbial strain [2][3]. Thus, generic interchange risks irreproducible biological data, failed SAR campaigns, and procurement of a structurally related but functionally non-equivalent compound.

Quantitative Differentiation Evidence for 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol Relative to Key Analogs


Hydrogen-Bond Donor Capacity: Tertiary Alcohol vs. Methyl-Terminated Thiadiazole Analogs

The target compound possesses a tertiary alcohol (C–OH) conferring one hydrogen-bond donor, a feature entirely absent in the simplest analog 2-methyl-5-(methylthio)-1,3,4-thiadiazole (CID 11029979), which has a hydrogen bond donor count of 0 [1]. This difference is pharmacophorically critical because the alcohol can engage in directed hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, protease active sites) that the methyl-terminated analog cannot, without requiring a separate derivatization step.

Hydrogen-bond donor Pharmacophore design Ligand efficiency

Lipophilicity Modulation: Calculated LogP Shift via Tertiary Alcohol Introduction

The presence of the tertiary alcohol reduces computed lipophilicity relative to fully alkyl-substituted thiadiazole thioethers. The baseline analog 2-methyl-5-(methylthio)-1,3,4-thiadiazole has XLogP3 = 0.9 [1]. While a direct experimental logP for the target compound is not published, the addition of a polar hydroxyl group to a C4 alkyl chain is well-established to decrease logP by approximately 0.5–1.0 units compared to the corresponding hydrocarbon [2]. In contrast, butoxy-substituted thiadiazole thioether analogs can reach logP values as high as ~3.2 , making the target compound's anticipated intermediate lipophilicity (estimated XLogP3 ~1.2–1.8) advantageous for balancing aqueous solubility with membrane permeability.

Lipophilicity ADME Drug-likeness

Thioether Linker Conformational Flexibility: Rotatable Bond Count Comparison

The target compound bears a butyl-thioether linker with multiple rotatable bonds, enabling conformational adaptation to diverse binding pockets. In contrast, the simplest methylthio analog has only 1 rotatable bond (the S–CH3 bond), severely restricting its conformational ensemble [1]. Within the broader class of 5-methylthio-1,3,4-thiadiazole thioether derivatives, increased linker flexibility has been correlated with improved antimicrobial activity: compounds in the thiazolyl-methylthio-thiadiazole hybrid series with more rotatable bonds achieved MIC values as low as 15.62 µg/mL against Candida albicans (equipotent to fluconazole), while more rigid congeners showed higher MICs up to 250 µg/mL [2].

Conformational flexibility Entropy Binding affinity

Procurement Purity and Analytical Documentation vs. Uncharacterized Bulk Alternatives

The target compound is supplied at a verified purity of 98% with accompanying analytical documentation including NMR, HPLC, and LC-MS spectra . This contrasts with the precursor 5-(methylthio)-1,3,4-thiadiazole-2-thiol, which is commercially available at 97% purity but often lacks the full complement of batch-specific analytical characterization . In the broader 1,3,4-thiadiazole thioether space, compounds procured from non-specialist suppliers frequently lack HPLC purity certification, introducing batch-to-batch variability that can confound dose-response assays. For instance, in SAR studies of 5-methylthio-thiadiazole carboxamide derivatives, purity variations of just 2–3% shifted EC50 values by >10% in antibacterial assays against Xanthomonas spp. [1].

Purity specification Quality control Reproducibility

Synthetic Tractability: Direct Derivatization from Commercial 5-(Methylthio)-1,3,4-thiadiazole-2-thiol

The target compound is structurally derived from 2-mercapto-5-methyl-1,3,4-thiadiazole (CAS 6264-40-0) via S-alkylation with an appropriate halo-alcohol or epoxide [1]. This synthetic route is well-precedented: the 2024 study by Petkova et al. demonstrated that 2-mercapto-5-methyl-1,3,4-thiadiazole can be selectively S-functionalized to yield 2-(ω-haloalkylthio)thiadiazoles, establishing a direct pathway to the target scaffold [1]. In contrast, the regioisomeric 3-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol places the alcohol at a different carbon, which alters the stereoelectronic environment and may require a distinct synthetic route—limiting interchangeability in multi-step syntheses.

Synthetic accessibility Building block Derivatization

High-Impact Application Scenarios for 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based and Structure-Guided Drug Design Requiring an H-Bond Donor at the Thioether Terminus

In fragment-based drug discovery (FBDD), the tertiary alcohol of this compound serves as a pre-installed hydrogen-bond donor, enabling direct screening against targets with H-bond acceptor hotspots (e.g., kinase hinge regions, protease oxyanion holes) without requiring a hydroxylation step [1]. The absence of this feature in 2-methyl-5-(methylthio)-1,3,4-thiadiazole (H-bond donor count = 0) [1] makes the target compound a superior fragment starting point. Procurement of this pre-functionalized building block eliminates one synthetic transformation in hit expansion, accelerating SAR cycles.

Agrochemical Discovery: Antifungal Lead Optimization Leveraging Class-Validated 1,3,4-Thiadiazole Thioether Scaffolds

The 5-methylthio-1,3,4-thiadiazole thioether motif has demonstrated class-level antifungal activity against Candida albicans (MIC = 15.62 µg/mL, equipotent to fluconazole) and plant-pathogenic fungi (EC50 = 9.7 µg/mL against Thanatephorus cucumeris for related thioether analogs) [2][3]. The target compound's intermediate lipophilicity (estimated XLogP3 ~1.2–1.8) positions it favorably for foliar uptake and systemic translocation in planta—properties that overly lipophilic butoxy analogs (logP ~3.2) cannot achieve without formulation additives. Agrochemical discovery teams can use this compound as a scaffold for synthesizing fungicide candidate libraries with balanced physico-chemical properties.

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies via Photoaffinity Labeling

The tertiary alcohol terminus provides a convenient handle for further derivatization (e.g., esterification with photoaffinity labels such as benzophenone or diazirine carboxylic acids) without perturbing the thiadiazole-thioether pharmacophore [4]. The 4-carbon linker length separates the photoreactive group from the bioactive core, reducing the risk of steric interference with target binding—a concern when using directly substituted 2-mercapto-5-methylthio-1,3,4-thiadiazole precursors [4]. The documented NMR, HPLC, and LC-MS characterization ensures batch-to-batch consistency essential for reproducible chemical proteomics experiments.

Academic and Industrial Screening Libraries: Diversity-Oriented Synthesis Building Block

As a building block that combines a heterocyclic core (1,3,4-thiadiazole), a thioether linker, and a tertiary alcohol in a single commercial product, this compound enables rapid library enumeration through parallel chemistry at the alcohol position (e.g., esterification, carbamoylation, oxidation to ketone) [4]. Its 98% purity with full analytical documentation meets the quality standards required for inclusion in institutional compound collections where purity ≥95% is a minimum acceptance criterion, reducing the need for in-house repurification before registration.

Quote Request

Request a Quote for 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.